molecular formula C14H11NO2S2 B183726 2-Thiophenesulfonamide, N-2-naphthalenyl- CAS No. 53442-48-1

2-Thiophenesulfonamide, N-2-naphthalenyl-

Cat. No. B183726
CAS RN: 53442-48-1
M. Wt: 289.4 g/mol
InChI Key: BRVPGRSZFMGAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophenesulfonamide, N-2-naphthalenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound belongs to the family of sulfonamides, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 2-Thiophenesulfonamide, N-2-naphthalenyl- is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of neurodegenerative diseases.

Biochemical And Physiological Effects

Studies have shown that 2-Thiophenesulfonamide, N-2-naphthalenyl- has a significant impact on various biochemical and physiological processes in the body. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of DNA and RNA, which are essential for the growth and proliferation of cancer cells. Additionally, it has been reported to modulate the activity of certain neurotransmitters in the brain, which are involved in the development of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Thiophenesulfonamide, N-2-naphthalenyl- in lab experiments is its high potency and selectivity towards certain enzymes and proteins. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the research and development of 2-Thiophenesulfonamide, N-2-naphthalenyl-. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of 2-Thiophenesulfonamide, N-2-naphthalenyl- with improved pharmacological properties is also an area of interest for future research.

Synthesis Methods

The synthesis of 2-Thiophenesulfonamide, N-2-naphthalenyl- can be achieved through various methods, including the reaction of 2-Aminothiophenol with N-(2-bromoethyl)naphthalen-2-amine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in good yield and purity.

Scientific Research Applications

2-Thiophenesulfonamide, N-2-naphthalenyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

53442-48-1

Product Name

2-Thiophenesulfonamide, N-2-naphthalenyl-

Molecular Formula

C14H11NO2S2

Molecular Weight

289.4 g/mol

IUPAC Name

N-naphthalen-2-ylthiophene-2-sulfonamide

InChI

InChI=1S/C14H11NO2S2/c16-19(17,14-6-3-9-18-14)15-13-8-7-11-4-1-2-5-12(11)10-13/h1-10,15H

InChI Key

BRVPGRSZFMGAPH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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